6-Nitro-1,3-benzoxazol-2-amine
Overview
Description
Synthesis Analysis
Various synthetic strategies have been explored for benzoxazole derivatives, including those using 2-aminophenol as a precursor. These methodologies involve reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different conditions and catalysts . The synthesis of benzoxazoles has seen significant advancements in recent years, enabling the preparation of diverse derivatives.
Molecular Structure Analysis
The molecular structure of 2-Amino-6-nitrobenzoxazole consists of a bicyclic planar moiety. It serves as a starting material for various mechanistic approaches in drug discovery. The compound exhibits a high potential for functionalization, leading to diverse biological activities such as anti-microbial, anti-fungal, anti-cancer, and anti-inflammatory effects .
Chemical Reactions Analysis
2-Amino-6-nitrobenzoxazole has been involved in various chemical reactions, including nucleophilic aromatic substitutions and other synthetic pathways. These reactions allow for the modification of its structure and the exploration of its pharmacological properties .
Physical and Chemical Properties Analysis
Scientific Research Applications
Anticancer Activity
Research has demonstrated the potential anticancer properties of derivatives related to 2-Amino-6-nitrobenzoxazole. For instance, novel derivatives of 6-amino-2-phenylbenzothiazole, synthesized through reactions involving compounds like 2-Amino-6-nitrobenzoxazole, showed cytostatic activities against various human cancer cell lines, including cervical, breast, colon, and laryngeal carcinomas, without affecting normal human fibroblast cell lines significantly (Racané et al., 2006). Similarly, synthesis and evaluation of certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives revealed promising anticancer agents, with specific compounds showing high cytotoxicity against lung cancer cell lines and inducing apoptosis in leukemia cell lines (Romero-Castro et al., 2011).
Corrosion Inhibition
2-Amino-6-nitrobenzothiazole has been evaluated as a corrosion inhibitor for mild steel in acid mediums. When compared to other synthesized compounds, it showed promise in protecting against corrosion, indicating its potential application in materials science and engineering (Rekha et al., 2016).
Environmental Monitoring
The compound has been used in developing methods for the voltammetric determination of genotoxic nitro compounds in water, offering a novel approach for monitoring environmental pollutants (Deýlová et al., 2014).
Chemical Sensing
2-Amino-6-nitrobenzoxazole derivatives have been utilized in the synthesis of colorimetric and fluorescent chemosensors for detecting metal ions and anions. An efficient colorimetric chemosensor incorporating a thiourea binding site and 2-amino-6-nitrobenzothiazole as a signaling unit was synthesized for the selective recognition of fluoride and acetate anions (Misra et al., 2009).
Safety and Hazards
Future Directions
Research on 2-Amino-6-nitrobenzoxazole should continue to explore its potential applications, optimize synthetic routes, and investigate its interactions with biological targets. Additionally, efforts to enhance its pharmacological properties and develop derivatives with improved efficacy are crucial .
Mechanism of Action
Target of Action
The primary target of 2-Amino-6-nitrobenzoxazole is Acetylcholinesterase (AChE) . AChE is an important enzyme in the nervous system, responsible for the breakdown of acetylcholine, a key neurotransmitter. Inhibition of AChE leads to an increase in acetylcholine concentration, affecting neuronal signaling .
Mode of Action
2-Amino-6-nitrobenzoxazole-derived compounds interact with AChE, inhibiting its activity . The inhibition occurs in the nanomolar to micromolar range . The mode of enzyme inhibition is mixed type and reversible . The interaction between the compound and AChE is stabilized by hydrogen bonding and π – π interactions .
Biochemical Pathways
The inhibition of AChE by 2-Amino-6-nitrobenzoxazole impacts the cholinergic neurotransmission pathway. Under normal conditions, AChE breaks down acetylcholine into choline and acetic acid, terminating the signal transmission. When AChE is inhibited, acetylcholine accumulates, leading to prolonged signal transmission .
Result of Action
The result of 2-Amino-6-nitrobenzoxazole’s action is the inhibition of AChE, leading to an increase in acetylcholine concentration. This can have a significant impact on neuronal signaling, potentially alleviating symptoms of neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
2-Amino-6-nitrobenzoxazole has been evaluated as an inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurodegenerative disorders . The compound interacts with AChE, inhibiting its activity in the nanomolar to micromolar range . This interaction is significant as it suggests a potential role for 2-Amino-6-nitrobenzoxazole in the treatment of conditions like Alzheimer’s disease .
Cellular Effects
AChE is involved in the termination of cholinergic neurotransmission, thus, inhibiting AChE could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Amino-6-nitrobenzoxazole involves its interaction with AChE. It exerts its effects at the molecular level by inhibiting AChE, thereby potentially altering neurotransmission .
Properties
IUPAC Name |
6-nitro-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYVXILHAMUPRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482475 | |
Record name | 2-amino-6-nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6458-17-9 | |
Record name | 2-amino-6-nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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